molecular formula C27H25NO5 B2442448 2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione CAS No. 1020252-73-6

2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione

Cat. No. B2442448
M. Wt: 443.499
InChI Key: YPUDKFKGQNSGSR-UHFFFAOYSA-N
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Description

The compound “2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione” is a complex organic molecule. It contains a dimethoxyphenyl group, an amino group, a methoxyphenyl group, and an indane-1,3-dione group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxy toluylic acid in the presence of DMAP and anhydrous methylene chloride . The reaction mixture is stirred at room temperature for 24 hours. The product is then purified by washing with hydrochloric acid, sodium bicarbonate solution, and saturated common salt, followed by drying over anhydrous sodium sulfate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . For example, the 1H-NMR spectrum of a related compound shows signals corresponding to the protons in the aromatic rings, the methoxy groups, and the ethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the functional groups in its structure. For example, the amino group can participate in acid-base reactions, and the carbonyl groups in the indane-1,3-dione group can undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3,4-dimethoxyphenethylamine, a related compound, has a molecular weight of 181.232 Da . Another related compound, 2-(3,4-dimethoxyphenyl)ethanol, is a solid with a melting point of 46-49 °C and a boiling point of 172-174 °C/17 mmHg .

Scientific Research Applications

Synthesis and Structural Characterization

This compound and its derivatives have been synthesized through various methods, contributing to the field of organic chemistry with innovative synthetic routes and mechanisms. For instance, the study by Leblois et al. (1987) explored the synthesis of indanedione derivatives with substitutions on the benzene ring, leading to compounds with potential anti-inflammatory properties. This research not only adds to the understanding of indanedione chemistry but also opens up possibilities for creating new therapeutic agents (Leblois et al., 1987).

Photophysical Studies

Compounds structurally related to the query chemical have been studied for their photophysical properties. Singh and Kanvah (2001) investigated substituted 1,2-diarylethenes, revealing insights into their absorption and fluorescence properties. Such studies are crucial for developing new materials with potential applications in optics and electronics (Singh & Kanvah, 2001).

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. For example, it could be evaluated for its potential use as a pharmaceutical compound, given the biological activity of similar compounds .

properties

IUPAC Name

2-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-(4-methoxyphenyl)carbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-31-19-11-9-18(10-12-19)25(24-26(29)20-6-4-5-7-21(20)27(24)30)28-15-14-17-8-13-22(32-2)23(16-17)33-3/h4-13,16,29H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAFXGLIYGWZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NCCC2=CC(=C(C=C2)OC)OC)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione

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